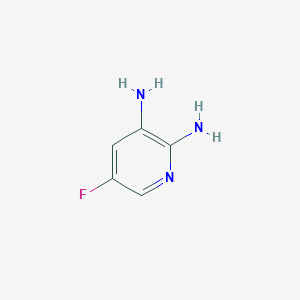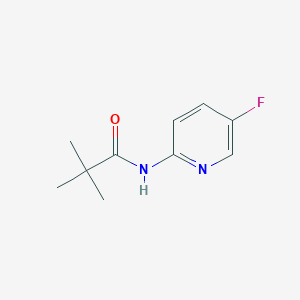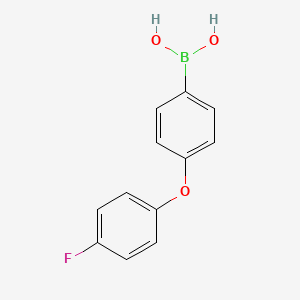
5-Methoxy-2-(trifluoromethyl)pyridine
Overview
Description
5-Methoxy-2-(trifluoromethyl)pyridine: is an organic compound characterized by a pyridine ring substituted with a methoxy group at the 5-position and a trifluoromethyl group at the 2-position. This compound is of interest due to its unique chemical properties, which are influenced by the presence of both the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group and the methoxy group onto the pyridine ring. One common method includes the trifluoromethylation of 2-chloro-5-methoxypyridine using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as transition metal complexes can also be employed to facilitate the trifluoromethylation reaction. Additionally, vapor-phase chlorination/fluorination methods at high temperatures with catalysts like iron fluoride have been explored for the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methoxy-2-(trifluoromethyl)pyridine can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the pyridine ring can yield piperidine derivatives, although this is less common due to the stability of the aromatic ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the position ortho to the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of this compound-3-carboxylic acid.
Reduction: Formation of 5-methoxy-2-(trifluoromethyl)piperidine.
Substitution: Formation of this compound derivatives with various substituents.
Scientific Research Applications
Chemistry: 5-Methoxy-2-(trifluoromethyl)pyridine is used as a building block in the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the development of new materials and catalysts.
Biology and Medicine: The compound’s derivatives have been explored for their potential biological activities, including antimicrobial and anti-inflammatory properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: In the agrochemical industry, derivatives of this compound are used in the formulation of pesticides and herbicides due to their enhanced efficacy and environmental stability .
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(trifluoromethyl)pyridine and its derivatives often involves interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and electronic effects. For example, in pharmaceutical applications, the compound may inhibit specific enzymes by forming stable complexes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
- 2-Methoxy-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2,5-Dimethoxy-4-(trifluoromethyl)pyridine
Comparison: 5-Methoxy-2-(trifluoromethyl)pyridine is unique due to the specific positioning of the methoxy and trifluoromethyl groups, which confer distinct electronic and steric properties. Compared to 2-Methoxy-5-(trifluoromethyl)pyridine, the position of the substituents in this compound results in different reactivity and interaction profiles with biological targets .
Properties
IUPAC Name |
5-methoxy-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-12-5-2-3-6(11-4-5)7(8,9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHJZBSCOLVMGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621373 | |
| Record name | 5-Methoxy-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216766-13-1 | |
| Record name | 5-Methoxy-2-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216766-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


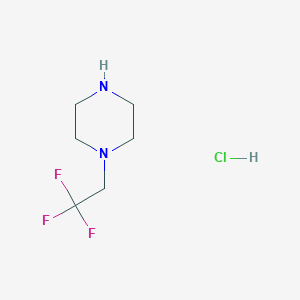
![Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1321980.png)
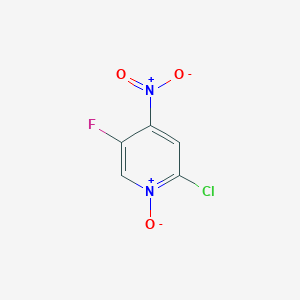

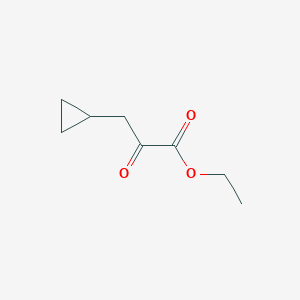



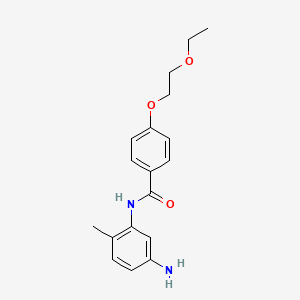

![[4-(4-Fluorophenoxy)phenyl]methanol](/img/structure/B1322002.png)
